(Methyldisulfanyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methyldisulfanyl)methanethiol, also known as dimethyl disulfide, is an organosulfur compound with the chemical formula CH₃SSCH₃. It is a colorless liquid with a distinctive garlic-like odor. This compound is naturally occurring and can be found in various plants, bacteria, and fungi. It is also a significant component in the aroma of certain foods and is used industrially for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methyldisulfanyl)methanethiol can be synthesized through the oxidation of methanethiol. One common method involves the reaction of methanethiol with iodine: [ 2 CH₃SH + I₂ \rightarrow CH₃SSCH₃ + 2 HI ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of methanethiol to this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of methanol and hydrogen sulfide gas over an aluminum oxide catalyst: [ CH₃OH + H₂S \rightarrow CH₃SH + H₂O ] The methanethiol produced is then oxidized to form this compound .
Chemical Reactions Analysis
Types of Reactions
(Methyldisulfanyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced back to methanethiol.
Substitution: It can react with halogens to form sulfenyl halides, sulfinyl halides, and sulfonyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracetic acid for oxidation reactions.
Reducing Agents: Hydrogen gas or other reducing agents for reduction reactions.
Major Products Formed
Oxidation: Methanesulfonic acid.
Reduction: Methanethiol.
Substitution: Methanesulfenyl chloride, methanesulfinyl chloride, and methanesulfonyl chloride.
Scientific Research Applications
(Methyldisulfanyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its role in the sulfur cycle and its interactions with various microorganisms.
Medicine: Investigated for its potential as a biomarker for certain diseases, including cancer.
Industry: Used as a sulfiding agent in oil refineries and as a soil fumigant in agriculture.
Mechanism of Action
The mechanism of action of (methyldisulfanyl)methanethiol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It is metabolized by enzymes such as methanethiol oxidase, which converts it to hydrogen sulfide and other products.
Detoxification: It acts as a detoxification agent in certain microorganisms, helping them cope with toxic levels of methanethiol.
Cancer Biomarker: Elevated levels of this compound have been linked to dysregulated sulfur metabolism in cancer cells, making it a potential biomarker for non-invasive cancer diagnosis.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with a similar odor but different chemical properties.
Ethanethiol (C₂H₅SH): Another thiol with a similar structure but different reactivity.
Dimethyl Sulfide (CH₃SCH₃): A related sulfur compound with different industrial applications
Uniqueness
(Methyldisulfanyl)methanethiol is unique due to its dual sulfur atoms, which confer distinct chemical reactivity and biological interactions. Its ability to act as both a reducing and oxidizing agent makes it versatile in various chemical processes .
Properties
CAS No. |
113851-43-7 |
---|---|
Molecular Formula |
C2H6S3 |
Molecular Weight |
126.3 g/mol |
IUPAC Name |
(methyldisulfanyl)methanethiol |
InChI |
InChI=1S/C2H6S3/c1-4-5-2-3/h3H,2H2,1H3 |
InChI Key |
PKKQZDKXYGZKGX-UHFFFAOYSA-N |
Canonical SMILES |
CSSCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.